molecular formula C28H28N2O4 B12421601 4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate

4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate

Cat. No.: B12421601
M. Wt: 456.5 g/mol
InChI Key: FQMMVXYOVGIGIZ-UHFFFAOYSA-N
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Description

4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is often used in fluorescence studies due to its ability to emit light upon excitation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate typically involves multiple steps, starting with the preparation of the anthracene core. The dimethylamino groups are introduced through a series of substitution reactions, followed by the addition of the carboxybenzoate group. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the presence of conjugated double bonds and the dimethylamino groups, which facilitate the absorption and emission of light. The compound interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate stands out due to its unique combination of structural features, which provide enhanced fluorescence properties and stability compared to other similar compounds. Its ability to form stable complexes with various biomolecules makes it particularly valuable in biological and medical research .

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate

InChI

InChI=1S/C28H28N2O4/c1-28(2)23-14-17(29(3)4)8-11-20(23)25(21-12-9-18(30(5)6)15-24(21)28)22-13-16(26(31)32)7-10-19(22)27(33)34/h7-15H,1-6H3,(H-,31,32,33,34)

InChI Key

FQMMVXYOVGIGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=[N+](C)C)C=CC2=C(C3=C1C=C(C=C3)N(C)C)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O)C

Origin of Product

United States

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